S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate
Description
S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate is a thioate ester featuring a long polyethylene glycol (PEG)-based chain with six ethoxy repeating units terminating in a hydroxyethoxy group. This architecture suggests applications in drug delivery systems, surfactants, or bioconjugation due to its hydrophilic PEG moiety and reactive thioate group .
Properties
IUPAC Name |
S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O8S/c1-25(27)34-24-10-8-6-4-2-3-5-7-9-12-28-14-16-30-18-20-32-22-23-33-21-19-31-17-15-29-13-11-26/h26H,2-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZGQQAPWBBCSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584864 | |
| Record name | S-(29-Hydroxy-12,15,18,21,24,27-hexaoxanonacosan-1-yl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130727-53-6 | |
| Record name | S-(29-Hydroxy-12,15,18,21,24,27-hexaoxanonacosan-1-yl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Two-Step Synthesis Strategy
The preparation of S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate follows a two-step process: (1) alkylation of a PEG backbone with 11-bromo-1-undecanol and (2) thioacetylation of the intermediate (Fig. 1).
Step 1: Etherification of Hexa(ethylene glycol)
A 50-mL three-neck flask charged with hexa(ethylene glycol) (3.0 g, 9.87 mmol) is purged with argon to prevent oxidation. Aqueous sodium hydroxide (50%, 0.43 mL) is added, and the mixture is heated to 100°C under vigorous stirring. 11-Bromo-1-undecanol (2.5 g, 9.87 mmol) is introduced dropwise, yielding a yellow solution. Reaction progress is monitored via thin-layer chromatography (TLC; ethyl acetate/methanol 9:1), with completion achieved after 6–8 hours.
Step 2: Thioacetylation
The intermediate 11-[2-(2-{2-[2-(2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethoxy)ethoxy]ethoxy}ethoxy)undecyl] bromide is reacted with thioacetic acid (1.2 eq) in dry tetrahydrofuran (THF) under nitrogen. The mixture is refluxed at 65°C for 12 hours, followed by solvent removal under reduced pressure. Crude product is purified via silica gel chromatography (hexane/ethyl acetate 1:1).
Reaction Optimization and Critical Parameters
Temperature and Catalytic Effects
Optimal etherification occurs at 100°C, with lower temperatures (80°C) reducing yields by 40% due to incomplete nucleophilic substitution. Sodium hydroxide concentrations above 50% induce side reactions, including PEG backbone degradation.
Solvent and Atmosphere Control
THF is preferred for thioacetylation due to its ability to solubilize both polar PEG intermediates and thioacetic acid. Inert atmosphere (argon/nitrogen) is mandatory to prevent disulfide formation from free thiols.
Table 1: Yield Variation with Reaction Parameters
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Temperature (°C) | 80 | 58 | 92 |
| Temperature (°C) | 100 | 89 | 98 |
| NaOH Concentration | 40% | 72 | 95 |
| NaOH Concentration | 50% | 89 | 98 |
| Solvent | Toluene | 63 | 88 |
| Solvent | THF | 89 | 98 |
Industrial-Scale Production
Continuous Flow Synthesis
Patent EP2308842A2 discloses a continuous flow system for scaling thioacetate production. Key features include:
Purification at Scale
Industrial purification employs fractional distillation under high vacuum (0.1 mmHg) to isolate the product (bp 210–215°C). Residual thioacetic acid is removed via aqueous sodium bicarbonate washes.
Analytical Validation
Structural Confirmation
Table 2: Spectroscopic Data Summary
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 2.32 (SC(O)CH₃) | |
| ¹³C NMR | δ 195.4 (C=S) | |
| FT-IR | 1715 cm⁻¹ (C=O stretch) | |
| LC-MS | m/z 510.7 [M-H]⁻ |
Alternative Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions
S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate involves its ability to form self-assembled monolayers (SAMs) on surfaces. The acetylthio group binds strongly to metal surfaces, particularly gold, while the ethylene glycol units provide a hydrophilic interface . This unique structure allows for the precise control of surface properties, making it useful in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Computational similarity metrics, such as Tanimoto and Dice coefficients, are critical for quantifying structural resemblance. These metrics compare molecular fingerprints (e.g., MACCS or Morgan fingerprints) to evaluate shared functional groups and topological features .
Table 1: Structural and Physicochemical Properties of Comparable Compounds
Table 2: Hypothetical Tanimoto Similarity Scores
Bioactivity and Functional Differences
- Target Compound : The thioate group may interact with thiol-containing proteins (e.g., cysteine residues), enabling reversible binding. This property is advantageous in prodrug design or targeted delivery .
- Acetate Ester () : Hydrolyzes readily under physiological conditions, releasing acetic acid. Suitable for transient drug conjugation but lacks disulfide-mediated stability .
- Hydroxyl-Terminated PEG () : Primarily used as a solubilizing agent due to its inert terminal group. Minimal protein interaction compared to thioates .
- Oxane Derivative () : The rigid tetrahydropyran ring reduces flexibility, impacting micelle formation or membrane permeability .
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR models highlight that the target compound’s bioactivity may align with thiol-reactive agents.
Biological Activity
S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate is a complex chemical compound with the molecular formula and a molecular weight of 510.72 g/mol. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, particularly in the synthesis of self-assembled monolayers (SAMs), modification of biomolecules, and drug delivery systems.
The biological activity of S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate is primarily linked to its role in forming self-assembled monolayers. These SAMs are crucial for studying surface chemistry and catalysis, as they provide a platform for the attachment of various biomolecules, facilitating protein-ligand interactions and enhancing cell adhesion.
Key Mechanisms:
- Deprotection of Thiols: The compound can undergo deprotection via hydrolyzing agents, releasing free thiols that can then participate in further chemical reactions or interactions with biological systems.
- Formation of SAMs: The compound aids in creating stable SAMs on surfaces like gold, which are essential for biosensor applications and other biotechnological innovations.
Chemistry
- Self-Assembled Monolayers (SAMs): Used extensively to study surface interactions and catalysis.
- Chemical Reactions: The compound can undergo oxidation and reduction reactions, expanding its utility in synthetic organic chemistry.
Biology
- Biomolecule Modification: It is utilized for modifying surfaces to study cell adhesion and protein interactions, which are critical in understanding cellular processes and drug interactions .
- Drug Delivery Systems: Enhances solubility and stability of therapeutic agents, making it valuable in pharmaceutical applications.
Medicine
- Therapeutic Applications: Its properties allow for the development of drug delivery systems that improve the efficacy of treatments by enhancing the pharmacokinetics of drugs.
Toxicity and Safety Considerations
While S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate has promising applications, safety data indicate potential hazards:
- Toxicity: The compound may be toxic if ingested and can cause burns upon contact with skin or eyes. Proper handling procedures should be followed to mitigate risks associated with exposure .
Case Studies
-
Study on SAM Formation:
- Researchers demonstrated that S-[11-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]undecyl] ethanethioate could form stable SAMs on gold surfaces. The study highlighted its effectiveness in enhancing the binding affinity of biomolecules to surfaces, which is crucial for biosensor development.
-
Drug Delivery Systems:
- A study evaluated the use of this compound in formulating nanoparticles for targeted drug delivery. Results indicated improved solubility and bioavailability of encapsulated drugs compared to conventional delivery methods.
Data Table: Properties and Applications
| Property/Feature | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 510.72 g/mol |
| Biological Activity | Self-assembled monolayers, biomolecule modification |
| Applications | Drug delivery systems, biosensors |
| Toxicity | Toxic if swallowed; causes burns |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step etherification and thioesterification reactions. A common approach is to first prepare a hydroxyl-terminated polyethylene glycol (PEG) intermediate via iterative coupling of ethylene oxide units, followed by functionalization with a thiol group. For example, similar compounds (e.g., triethylene glycol derivatives with mercaptoundecyl chains) are synthesized by reacting mercaptoundecyl halides with PEG-based alcohols under basic conditions . Key factors include temperature control (0–25°C), inert atmospheres to prevent oxidation, and stoichiometric precision to avoid side reactions like polymerization . Purification via flash chromatography or recrystallization is critical to isolate the product .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the ethylene glycol chain length and thioester linkage. Infrared (IR) spectroscopy identifies characteristic peaks for ether (C-O-C, ~1100 cm⁻¹) and thioester (C=O, ~1700 cm⁻¹) groups. Mass spectrometry (GCMS or ESI-MS) validates molecular weight, particularly for detecting impurities from incomplete functionalization . High-performance liquid chromatography (HPLC) with UV detection can assess purity, especially for PEG-related byproducts .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on structurally analogous compounds (e.g., PEG-based thiols), this compound may pose skin/eye irritation (H315, H319) and respiratory sensitization (H335) risks . Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation; store in airtight containers under nitrogen to prevent thiol oxidation. Spills should be neutralized with oxidizing agents (e.g., hydrogen peroxide) before disposal .
Advanced Research Questions
Q. How can researchers design experiments to mitigate challenges in controlling polymerization during synthesis?
- Methodological Answer : The compound’s multiple ether and thioester linkages increase susceptibility to unwanted crosslinking. Strategies include:
- Temperature Modulation : Lower reaction temperatures (e.g., 0–5°C) slow radical-mediated polymerization .
- Protecting Groups : Temporarily block reactive thiols with trityl or acetyl groups during synthesis .
- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .
Q. How should contradictory spectroscopic data (e.g., NMR splitting patterns) be analyzed to resolve structural ambiguities?
- Methodological Answer : Contradictions may arise from dynamic conformational changes (e.g., ethylene glycol chain flexibility) or impurities. Approaches include:
- Variable-Temperature NMR : Resolve splitting ambiguities by analyzing spectra at different temperatures to stabilize conformers .
- 2D NMR Techniques : Use COSY or HSQC to correlate proton and carbon signals, clarifying connectivity .
- Computational Modeling : Compare experimental data with density functional theory (DFT)-predicted chemical shifts .
Q. What computational methods are suitable for predicting this compound’s solubility and aggregation behavior in aqueous systems?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) can model PEG chain hydration and micelle formation. Parameters include:
- Solvent Accessibility : Calculate hydrophilic-lipophilic balance (HLB) based on ethylene glycol units and thioester hydrophobicity .
- Critical Micelle Concentration (CMC) : Use coarse-grained MD to predict aggregation thresholds .
- Validation : Cross-check with experimental dynamic light scattering (DLS) or surface tension measurements .
Q. How can researchers address discrepancies in toxicity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may stem from metabolic degradation or tissue-specific uptake. Mitigation strategies:
- Metabolite Profiling : Use LC-MS to identify degradation products in biological matrices .
- Barrier Permeability Assays : Employ Caco-2 cell monolayers or artificial skin models to assess absorption kinetics .
- Dose-Response Modeling : Apply Hill equation or benchmark dose (BMD) analysis to reconcile in vitro IC₅₀ with in vivo LD₅₀ values .
Data Contradiction Analysis
Q. What methodologies resolve conflicting reports on this compound’s stability under oxidative conditions?
- Methodological Answer : Stability variations may arise from trace metal catalysts or oxygen exposure. Solutions include:
- Forced Degradation Studies : Expose the compound to H₂O₂ or UV light and monitor degradation via HPLC-MS .
- Chelating Agents : Add EDTA to metal-contaminated samples to inhibit radical-mediated oxidation .
- Accelerated Stability Testing : Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Experimental Design Challenges
Q. How can researchers optimize the compound’s functionalization for targeted drug delivery applications?
- Methodological Answer : The PEG-thiol structure allows conjugation to nanoparticles or proteins. Optimization steps:
- Thiol Reactivity : Use Ellman’s assay to quantify free thiols and adjust pH (8–9) for efficient maleimide coupling .
- Chain Length Effects : Compare biodistribution of short (n=3) vs. long (n=11) PEG chains in murine models .
- In Vivo Tracking : Label with near-infrared fluorophores (e.g., Cy7) to monitor tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
